N'-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide
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Overview
Description
Preparation Methods
The preparation of N’-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide involves several synthetic routes. One common method includes the reaction of 4-isopropylmorpholine with nitrosating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N’-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interfere with cellular processes by disrupting protein-protein interactions and altering membrane permeability . These effects contribute to its potential therapeutic and antimicrobial properties .
Comparison with Similar Compounds
N’-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide can be compared with other similar compounds, such as:
4-isopropylmorpholine: This compound shares a similar morpholine ring structure but lacks the nitroso and carboximidamide functional groups.
N-hydroxy-4-methylmorpholine-2-carboximidamide: This compound has a similar structure but with a methyl group instead of an isopropyl group.
N-hydroxy-4-ethylmorpholine-2-carboximidamide: This compound has an ethyl group instead of an isopropyl group.
The uniqueness of N’-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N'-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-6(2)11-3-4-13-7(5-11)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVCPOWJUYZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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